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Compound of Interest

Compound Name: Fuscaxanthone C

Cat. No.: B191133

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fuscaxanthone C is a xanthone derivative that has been isolated from plant
species such as Garcinia fusca.[1][2] The structural elucidation and characterization of this
natural product are crucial for its potential development as a therapeutic agent. Spectroscopic
techniques are fundamental to this process, providing detailed information about its chemical
structure, functional groups, and molecular weight. This document outlines the standard
spectroscopic methods and protocols for the comprehensive characterization of
Fuscaxanthone C.

Spectroscopic Data Summary

The structural elucidation of Fuscaxanthone C and related xanthones is typically achieved
through a combination of spectroscopic methods, including Ultraviolet-Visible (UV-Vis)
Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,
and Mass Spectrometry (MS).[2][3]

Table 1: Spectroscopic Data for Fuscaxanthone C
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Observed Data

Reference

UV-Vis (in MeOH)

Amax (log €): 246 (4.54), 262
(4.44), 318 (4.29), 350 (sh)
(3.85) nm

Ito et al., 2003

IR (KBr)

vmax: 3450, 1640, 1610, 1580

cm-1

Ito et al., 2003

1H NMR (in Acetone-ds)

o (ppm): 13.74 (1H, s), 7.35
(1H, d, J=9.0 Hz), 6.88 (1H, d,
J=9.0 Hz), 6.30 (1H, s), 4.12
(2H, d, J=6.5 Hz), 3.82 (3H, s),
3.35 (2H, d, J=7.0 Hz), 1.85
(3H, s), 1.78 (3H, s), 1.68 (3H,
s)

Ito et al., 2003

13C NMR (in Acetone-de)

5 (ppm): 182.5, 164.1, 161.8,
156.2, 155.9, 144.1, 138.0,
132.3,131.7, 123.6, 122.1,
112.5, 103.9, 93.4, 62.4, 25.9,
21.8,18.2, 17.9

Ito et al., 2003

High-Resolution Mass
Spectrometry (HR-FABMS)

m/z: 411.1808 [M+H]*
(Calculated for C24H270s:
411.1808)

Ito et al., 2003

Note: The data presented here is based on published literature and may vary slightly

depending on the solvent and instrument used.

Experimental Protocols
Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within a

molecule, which is useful for identifying chromophores, such as the conjugated systems

present in xanthones.

Protocol:
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o Sample Preparation: Prepare a dilute solution of Fuscaxanthone C in a UV-grade solvent,
such as methanol or ethanol. The concentration should be adjusted to yield an absorbance
reading between 0.2 and 0.8 AU.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

» Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and
record the baseline spectrum.

o Sample Measurement: Rinse and fill the cuvette with the Fuscaxanthone C solution and
record the absorption spectrum over a wavelength range of 200-600 nm.

» Data Analysis: Identify the wavelengths of maximum absorbance (Amax) and calculate the
molar absorptivity (€) if the concentration is known. The characteristic absorption bands for
xanthones typically appear in the ranges of 230-260 nm, 300-330 nm, and sometimes a
shoulder around 350-380 nm.[4]

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations. For
xanthones, this is useful for identifying hydroxyl, carbonyl, and aromatic C-H and C=C bonds.

[5]
Protocol:
e Sample Preparation:

o KBr Pellet Method: Mix a small amount of dry Fuscaxanthone C (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine
powder and press it into a transparent pellet using a hydraulic press.

o Thin Film Method: Dissolve the sample in a volatile solvent, cast it onto a salt plate (e.qg.,
NaCl or KBr), and allow the solvent to evaporate.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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o Background Measurement: Record a background spectrum of the empty sample
compartment or the pure KBr pellet.

o Sample Measurement: Place the sample pellet or film in the spectrometer and acquire the IR
spectrum, typically in the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands for functional groups. For
Fuscaxanthone C, expect to see bands corresponding to O-H stretching (around 3450
cm~1), C=0 stretching of the xanthone core (around 1640 cm~1), and aromatic C=C
stretching (around 1610 and 1580 cm™1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen
framework of a molecule. 1D NMR (*H and 3C) experiments identify the different types of
protons and carbons, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the
connectivity between them.

Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of Fuscaxanthone C in a suitable
deuterated solvent (e.g., acetone-ds, chloroform-d, or methanol-d4) in an NMR tube.

 Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Data Acquisition:

o 1H NMR: Acquire a proton spectrum to determine the chemical shifts, coupling constants,
and integration of the proton signals.

o 13C NMR: Acquire a carbon spectrum to identify the chemical shifts of all carbon atoms.
o 2D NMR:
s COSY (Correlation Spectroscopy): To identify *H-H spin-spin couplings.

» HSQC (Heteronuclear Single Quantum Coherence): To identify direct 1H-13C
correlations.
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» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range *H-13C
correlations (over 2-3 bonds), which is crucial for establishing the connectivity of the
molecular skeleton.

o Data Analysis: Analyze the spectra to assign all proton and carbon signals and piece
together the structure of Fuscaxanthone C.[6]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the
determination of the molecular weight and elemental composition of a compound. High-
resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Protocol:

Sample Preparation: Prepare a dilute solution of Fuscaxanthone C in a suitable solvent
(e.g., methanol, acetonitrile).

e Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) or Fast Atom Bombardment (FAB).

o Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass
spectrum. For HRMS, ensure the instrument is properly calibrated to provide high mass
accuracy.

o Data Analysis: Determine the m/z of the molecular ion peak (e.g., [M+H]*, [M+Na]*, or [M]*).
Use the accurate mass from HRMS to calculate the elemental formula.

Visualizations
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Caption: Experimental workflow for the isolation and characterization of Fuscaxanthone C.

Caption: Logical workflow for 2D NMR-based structure elucidation of Fuscaxanthone C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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